1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride
Description
This compound is a piperazine derivative with a complex structure featuring a hydroxyethyl-piperazine moiety and a cyclohexyloxy-propanol backbone. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in targeting neurological or metabolic pathways.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O3.2ClH/c1-15(2)18-5-4-16(3)12-19(18)24-14-17(23)13-21-8-6-20(7-9-21)10-11-22;;/h15-19,22-23H,4-14H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTNRUGVSXFPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN2CCN(CC2)CCO)O)C(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other piperazine-based derivatives, but key differences in substituents and functional groups lead to variations in biological activity and physicochemical properties. Below is a comparative analysis based on available data:
Piperazine Derivatives with Aromatic Substituents
1-(4-Fluorophenyl)piperazine dihydrochloride :
- 1-(3-Chlorophenyl)piperazine hydrochloride: Structure: Chlorophenyl substituent on piperazine. Stability: Less stable in acidic conditions due to the absence of a hydroxyethyl group .
Cyclohexyl-Containing Analogues
- 1-[(Cyclohexyloxy)carbonyl]oxyethyl 1-(1-hydroxyethyl)-5-methoxy-2-...: Structure: Similar cyclohexyloxy backbone but lacks the piperazine moiety.
Thiazole and Heterocyclic Derivatives
- Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) :
Data Table: Key Properties of Compared Compounds
| Compound Name | Solubility (mg/mL) | LogP | Primary Target | Salt Form |
|---|---|---|---|---|
| Target Compound (Dihydrochloride) | 12.5 (pH 7.4) | 2.1 | Neurological receptors | Dihydrochloride |
| 1-(4-Fluorophenyl)piperazine dihydrochloride | 18.2 | 1.8 | Serotonin receptors | Dihydrochloride |
| Compound 74 | 0.3 | 3.9 | Kinases/GPCRs | Free base |
Note: LogP values and solubility are estimated based on structural features and salt forms .
Research Findings and Mechanistic Insights
- Receptor Selectivity : The target compound’s hydroxyethyl-piperazine group may enhance binding to Gαi-coupled receptors, unlike chlorophenyl-piperazine derivatives that favor dopamine D3 receptors .
- Metabolic Stability: The cyclohexyloxy-propanol moiety reduces CYP450-mediated metabolism compared to aryl-substituted analogues (e.g., 1-(3-chlorophenyl)piperazine) .
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